2-Aminoethanesulfonamide hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

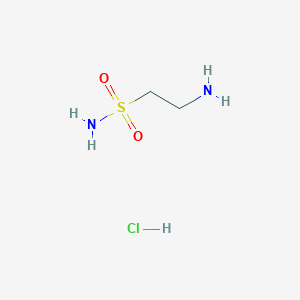

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminoethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2O2S.ClH/c3-1-2-7(4,5)6;/h1-3H2,(H2,4,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUVEYAZTOUCEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20237871 | |

| Record name | 2-Aminoethanesulphonamide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89756-60-5 | |

| Record name | 2-Aminoethanesulfonamide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89756-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoethanesulphonamide monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089756605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoethanesulphonamide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoethanesulphonamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Aminoethanesulfonamide Hydrochloride

This technical guide provides a comprehensive overview of 2-Aminoethanesulfonamide hydrochloride, a compound of interest for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, synthesis, biological activity, and potential applications, with a focus on quantitative data, experimental protocols, and visual representations of its molecular interactions and synthetic workflows.

Introduction

This compound, also known as taurinamide hydrochloride, is a sulfur-containing organic compound. It is a derivative of taurine, a naturally occurring amino acid. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents and is a metabolite of the antimicrobial drug taurolidine. Its structural simplicity and reactive functional groups make it a versatile building block in medicinal chemistry.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 89756-60-5 | [1] |

| Molecular Formula | C₂H₉ClN₂O₂S | [1] |

| Molecular Weight | 160.62 g/mol | [1] |

| Appearance | White crystalline powder | Chem-Impex |

| Melting Point | 130-137 °C | Chem-Impex |

| Purity | 97-102% (Titration) | Chem-Impex |

| Solubility | Soluble in water | Chem-Impex |

| InChIKey | DGUVEYAZTOUCEJ-UHFFFAOYSA-N | |

| PubChem CID | 3021549 | [1] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various routes. A common method involves the reaction of 2-bromoethylsulfonyl chloride with ammonia, followed by conversion to the hydrochloride salt.

Experimental Protocol: Synthesis from 2-Bromoethylsulfonyl Chloride

This protocol describes a representative synthesis of this compound.

Materials:

-

2-bromoethylsulfonyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Ammonia gas

-

Saturated sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

1M Hydrochloric acid in ethanol

-

Acetonitrile

Procedure:

-

To a 50 mL three-neck flask at room temperature, add 10 mL of redistilled tetrahydrofuran.

-

Stir the solution and replace the atmosphere with ammonia gas to a pressure of 1.0 atmosphere.

-

Dissolve 1.5 g of 2-bromoethylsulfonyl chloride in 10 mL of dry tetrahydrofuran.

-

Add the 2-bromoethylsulfonyl chloride solution to the reaction flask dropwise over 10 minutes. The formation of a white solid will be observed.

-

Continue stirring the reaction mixture for 3 hours.

-

At 30°C, evaporate the solvent to dryness.

-

Add saturated sodium bicarbonate solution to adjust the pH to between 7 and 8.

-

Extract the aqueous solution several times with dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate and evaporate to dryness.

-

Triturate the resulting solid with ethyl acetate and filter to obtain the free base as a white solid.

-

Slowly add 7.2 mL of 1M hydrochloric acid in ethanol to the solid at 20-25°C and stir for 30 minutes.

-

Evaporate the ethanol and water to dryness.

-

Triturate the resulting solid with acetonitrile at 70-80°C and collect the white powdery solid of this compound by suction filtration.

Experimental Workflow

Biological Activity and Mechanism of Action

This compound is the hydrochloride salt of taurinamide. Taurinamide is a key metabolite of the broad-spectrum antimicrobial agent taurolidine.[2] The biological activity of taurolidine is attributed to its breakdown into taurinamide and formaldehyde.[2] The released formaldehyde is thought to exert its antimicrobial effect by reacting with bacterial cell wall components, leading to cell lysis.[3]

Taurine, another metabolite of taurolidine, is known to have various physiological roles, including immunomodulatory and anti-inflammatory effects.[4] It has been shown to modulate intracellular calcium levels, which is crucial for the activation of immune cells like macrophages and polymorphonuclear leukocytes.[4]

Signaling Pathways

The biological effects of the metabolic precursor of 2-aminoethanesulfonamide, taurolidine, are partly mediated by its breakdown product, taurine. Taurine has been shown to influence several signaling pathways. One such pathway is the Akt/GSK3β pathway, which is involved in cell survival and neuroprotection.[5] Taurine has been observed to activate this pathway, leading to the phosphorylation and inactivation of GSK3β, which in turn promotes neuronal survival and growth.[5]

Structure-Activity Relationship of Taurinamide Derivatives

While quantitative biological data for this compound itself is limited in the public domain, studies on its derivatives have provided insights into the structure-activity relationships (SAR) for antimicrobial activity. A study on N-substituted-2-phthalimidoethanesulfonamide derivatives revealed key structural features for activity against Enterococcus faecalis.

| Compound | R Group | MIC (µg/mL) vs E. faecalis |

| 1 | Phenyl | 256 |

| 2 | 2-Methoxyphenyl | 64 |

| 3 | 3-Methoxyphenyl | 64 |

| 4 | 4-Methoxyphenyl | 4 |

| 5 | 2-Methylphenyl | 128 |

| 6 | 3-Methylphenyl | 128 |

| 7 | 4-Methylphenyl | 4 |

| 8 | 2-Chlorophenyl | 128 |

| 9 | 3-Chlorophenyl | 64 |

| 10 | 4-Chlorophenyl | 32 |

| 12 | H | 256 |

| 13 | Morpholino | 1024 |

| 14 | Phenyl (deprotected) | 1024 |

| Gentamicin | - | 4 |

Data from Akgül et al., Marmara Pharmaceutical Journal, 2017.[6]

Key SAR observations:

-

Phthalimido Group: The presence of the phthalimido group appears to be important for activity, as its removal leads to a significant decrease in potency (e.g., compound 1 vs. 14).[6]

-

Substitution on the Phenyl Ring: Electron-donating groups at the para position of the phenyl ring, such as methoxy (compound 4) and methyl (compound 7), significantly enhance antibacterial activity.[6]

-

Position of Substitution: The position of the substituent on the phenyl ring influences activity, with para-substituted compounds generally being the most potent.[6]

-

Nature of the Sulfonamide: A tertiary sulfonamide (compound 13, morpholino) resulted in poor activity.[6]

Applications in Research and Drug Development

This compound and its derivatives are valuable tools in several areas of research and development:

-

Pharmaceutical Intermediates: It serves as a building block for the synthesis of more complex molecules with potential therapeutic activities, including sulfonamide antibiotics.

-

Biochemical Research: It is used in studies related to enzyme inhibition, which aids in understanding metabolic pathways.

-

Drug Discovery: The taurinamide scaffold is being explored for the development of new drugs targeting metabolic disorders and inflammation.

-

Antimicrobial Research: As a metabolite of taurolidine and a scaffold for new antimicrobial agents, it is of interest in the ongoing search for novel treatments for infectious diseases.

Conclusion

This compound is a versatile chemical entity with established roles in chemical synthesis and emerging potential in drug discovery. Its connection to the antimicrobial agent taurolidine provides a foundation for its biological relevance. The structure-activity relationship studies on its derivatives have highlighted key features for antimicrobial potency, offering a roadmap for the design of new therapeutic agents. Further research into the direct biological activities and signaling pathways of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. 2-Aminoethanesulphonamide monohydrochloride | C2H9ClN2O2S | CID 3021549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Taurolidine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Taurolidine? [synapse.patsnap.com]

- 4. Taurolidine, an antilipopolysaccharide agent, has immunoregulatory properties that are mediated by the amino acid taurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Taurine attenuates acrylamide-induced axonal and myelinated damage through the Akt/GSK3β-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

2-Aminoethanesulfonamide hydrochloride structure and properties

An In-depth Technical Guide to 2-Aminoethanesulfonamide Hydrochloride: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 89756-60-5), a versatile sulfonamide derivative. As a key structural analog of taurine, this compound serves as a critical building block in medicinal chemistry and drug development. This document, intended for researchers, scientists, and professionals in pharmaceutical development, details the molecule's physicochemical properties, outlines validated synthetic and analytical protocols, and explores its diverse applications. We delve into the causality behind experimental choices, ensuring that the methodologies presented are robust and reproducible. The guide culminates with essential safety and handling information to ensure its proper use in a laboratory setting.

Introduction: A Versatile Sulfonamide Building Block

This compound, also known as taurinamide hydrochloride, is a primary amine and sulfonamide derivative that has garnered significant interest in the scientific community. Its structural similarity to taurine (2-aminoethanesulfonic acid), an abundant amino acid with diverse physiological roles, makes it a valuable synthon for creating novel bioactive molecules.

The presence of the sulfonamide functional group is particularly noteworthy. This moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including antibiotics, diuretics, and anti-inflammatory drugs.[1] The primary amino group in this compound provides a reactive handle for further chemical modification, allowing for its incorporation into larger, more complex molecular architectures. Consequently, it is widely utilized as a key intermediate in the synthesis of pharmaceuticals targeting metabolic disorders and inflammation and in biochemical assays for studying enzyme inhibition.[1] This guide serves as a senior-level resource, consolidating critical information on its synthesis, characterization, and application.

Physicochemical Properties and Structural Elucidation

Understanding the fundamental properties of this compound is paramount for its effective application. The compound exists as a white crystalline powder and exhibits good solubility in water, a feature that facilitates its use in various aqueous reaction media and biological assays.[1]

The structure consists of a two-carbon (ethyl) backbone, with a primary amine at one terminus and a sulfonamide group at the other. The hydrochloride salt form enhances its stability and handling characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 89756-60-5 | [1][2] |

| Molecular Formula | C₂H₈N₂O₂S·HCl | [1] |

| Molecular Weight | 160.62 g/mol | [2][3] |

| IUPAC Name | 2-aminoethanesulfonamide;hydrochloride | [3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 130-137 °C | [1] |

| Purity | Typically ≥97% | [1] |

| Hydrogen Bond Donor Count | 3 | [4][5] |

| Hydrogen Bond Acceptor Count | 4 | [4][5] |

| Rotatable Bond Count | 2 | [4][5] |

| Topological Polar Surface Area | 94.6 Ų | [3][4] |

Synthesis and Analytical Characterization

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the available starting materials, scale, and desired purity. Here, we present a common and reliable protocol involving the deprotection of a phthalimide-protected precursor. This method is advantageous as the phthalimide group is a robust protecting group that can be removed under specific conditions without affecting the sulfonamide moiety.

Experimental Protocol: Synthesis via Phthalimide Deprotection

This protocol is adapted from established literature methods for the synthesis of primary amines from phthalimido-protected precursors.[4][6]

Objective: To synthesize this compound from 2-phthalimidoethanesulfonamide.

Materials:

-

2-Phthalimidoethanesulfonamide

-

Ethanol (EtOH)

-

Hydrazine hydrate (64% in water)

-

Concentrated Hydrochloric Acid (HCl)

-

Water (deionized)

-

Diethyl ether

Step-by-Step Methodology:

-

Reaction Setup: Suspend 2-phthalimidoethanesulfonamide (1.0 eq) in ethanol (approx. 20 mL per gram of starting material) in a round-bottom flask equipped with a reflux condenser.

-

Hydrazinolysis: Heat the suspension to reflux with stirring. Once refluxing, add hydrazine hydrate (1.1 eq) dropwise to the mixture.[4] The choice of hydrazine is critical for the efficient cleavage of the phthalimide group to form the stable phthalhydrazide byproduct.

-

Precipitation and Filtration: Continue refluxing for 3-4 hours. During this time, a white precipitate (phthalhydrazide) will form.[4] Allow the reaction mixture to cool to room temperature.

-

Isolation of Crude Amine: Remove the precipitate by filtration. Wash the filter cake with a small amount of cold ethanol.

-

Purification and Salt Formation: Evaporate the filtrate to dryness under reduced pressure. To the resulting residue, add water (approx. 100 mL per gram of initial starting material). Acidify the aqueous suspension with concentrated HCl to a pH of ~1-2. This step protonates the desired amine, increasing its water solubility, while residual insoluble materials can be removed.[4]

-

Final Isolation: Filter off any remaining insoluble material. Evaporate the clear filtrate to dryness to yield the crude this compound.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from an ethanol/water mixture (e.g., 9:1) to yield the final product as a solid.[4]

Workflow Visualization: Synthesis and Purification

Caption: Workflow for the synthesis of 2-Aminoethanesulfonamide HCl.

Analytical Characterization

Validation of the final product's identity and purity is a critical, self-validating step.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation.

-

Protocol: Dissolve a small sample in a deuterated solvent such as D₂O.

-

Expected Spectrum: In D₂O, two triplets are expected. The triplet around δ 3.51 ppm corresponds to the methylene group adjacent to the sulfonamide (-CH₂SO₂), and the triplet around δ 3.40 ppm corresponds to the methylene group adjacent to the ammonium group (-CH₂NH₃⁺).[4] The coupling between the adjacent methylene groups results in the triplet splitting pattern.

-

-

¹³C NMR Spectroscopy:

-

Expected Spectrum: In D₂O, two distinct signals are expected. A peak around δ 51.00 ppm for the carbon adjacent to the sulfonamide group and a peak around δ 34.28 ppm for the carbon adjacent to the ammonium group.[4]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.

-

Expected Absorptions: Look for characteristic peaks corresponding to N-H stretching of the primary amine/ammonium salt (around 3200-3400 cm⁻¹), S=O stretching of the sulfonamide (typically two bands around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹), and C-H stretching (around 3000-2850 cm⁻¹).

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing purity.[7]

-

Methodology: A reverse-phase C18 column is typically used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. Detection is commonly performed using a UV detector.

-

Acceptance Criteria: Purity is determined by the area percentage of the main peak, which should be ≥97% for most research applications.[1]

-

Applications in Research and Drug Development

The utility of this compound spans multiple domains of chemical and biological research.

-

Pharmaceutical Intermediate: Its primary application is as a versatile building block. The primary amine can be readily functionalized through reactions like acylation, alkylation, or sulfonylation to generate libraries of compounds for screening. It is a key starting material for sulfonamide-containing drugs.[1] For example, it can be conjugated with carboxylic acids, such as betulinic acid, to create novel derivatives with potential biological activity.[6]

-

Biochemical Research: Due to the prevalence of the sulfonamide motif in enzyme inhibitors (e.g., carbonic anhydrase inhibitors), this compound and its derivatives are used in studies to probe enzyme active sites, understand metabolic pathways, and develop new therapeutic strategies.[1]

-

Other Applications: The compound also finds use in the development of diagnostic agents and in agricultural chemistry as a component of potential growth regulators or herbicides.[1]

Diagram: Role as a Synthetic Intermediate

Caption: Functionalization of this compound.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with any chemical reagent.

-

Hazard Identification: this compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] It may also be harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including laboratory clothing, chemical-resistant gloves, and safety goggles or a face shield.[8][9]

-

Handling: Handle this product only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[8][10] Keep the container tightly closed to prevent moisture absorption.[9] The recommended storage condition is at room temperature.[1]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the material to enter drains or water courses.[8]

Conclusion

This compound is more than just a simple chemical; it is a foundational tool for innovation in medicinal chemistry and beyond. Its favorable physicochemical properties, combined with straightforward synthetic accessibility and versatile reactivity, ensure its continued importance as a building block for novel therapeutics and research probes. This guide provides the technical foundation necessary for researchers and drug development professionals to confidently and effectively utilize this valuable compound in their work. By understanding the causality behind the protocols and the applications grounded in its structure, scientists can better leverage its potential to advance their research goals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 2-Aminoethanesulphonamide monohydrochloride | C2H9ClN2O2S | CID 3021549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. a2bchem.com [a2bchem.com]

- 6. Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. CAS#:89756-60-5 | this compound (1:1) | Chemsrc [chemsrc.com]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

2-Aminoethanesulfonamide hydrochloride molecular weight

An In-depth Technical Guide to 2-Aminoethanesulfonamide Hydrochloride for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (Taurinamide HCl), a versatile chemical intermediate critical to pharmaceutical research and development. Designed for chemists, researchers, and drug development professionals, this document delves into the compound's fundamental properties, synthesis methodologies, analytical characterization, and applications, grounding all information in established scientific principles and validated protocols.

Core Physicochemical & Structural Characteristics

This compound is the hydrochloride salt of taurinamide. Structurally, it is a simple yet potent building block, featuring a primary amine, an ethyl chain, and a sulfonamide group. This combination of functional groups makes it a valuable synthon for introducing the sulfamoyl moiety into more complex molecules, a common strategy in medicinal chemistry to enhance pharmacological properties.[1]

The compound typically presents as a white crystalline powder.[1] Its key identifiers and properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 160.62 g/mol | [2][3][4] |

| Molecular Formula | C₂H₉ClN₂O₂S | [2][3] |

| CAS Number | 89756-60-5 | [1][2][3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 130-137 °C | [1] |

| Purity | Typically ≥97% | [1] |

| Solubility | Soluble in water | [1] |

| InChIKey | DGUVEYAZTOUCEJ-UHFFFAOYSA-N |

Synthesis & Purification: A Validated Protocol

The synthesis of this compound is crucial for its application in research. Multiple synthetic routes exist; however, a common and reliable method involves the deprotection of an N-protected precursor. The following protocol describes a robust synthesis via the removal of a phthalimide protecting group using hydrazine, a well-established method in amine synthesis.[5][6]

Rationale for Method Selection

The use of a phthalimide protecting group for the primary amine is a cornerstone of amine synthesis. This strategy prevents the highly reactive amine from participating in unwanted side reactions during the modification of other parts of the molecule (e.g., conversion of a sulfonic acid to a sulfonamide). The subsequent deprotection with hydrazine hydrate is efficient and typically results in high yields, forming a stable phthalhydrazide byproduct that precipitates out of the reaction mixture, simplifying purification.[5]

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of 2-Aminoethanesulfonamide HCl.

Step-by-Step Experimental Protocol

This protocol is adapted from established literature procedures and should be performed by qualified personnel in a fume hood with appropriate personal protective equipment (PPE).[5]

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, suspend 2-phthalimidoethanesulfonamide (1 equivalent) in ethanol (approx. 20 mL per gram of starting material).

-

Deprotection : Add hydrazine hydrate (1.1 equivalents, 64% in water) to the suspension.

-

Reflux : Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-7 hours, indicated by the formation of a dense white precipitate (phthalhydrazide).[5]

-

Isolation of Intermediate : Cool the reaction mixture to room temperature. Remove the phthalhydrazide precipitate by vacuum filtration.

-

Crude Product Concentration : Concentrate the filtrate in vacuo to obtain the crude 2-aminoethanesulfonamide free base.

-

Acidification and Salt Formation : Dissolve the crude residue in water. Acidify the aqueous solution with concentrated hydrochloric acid until the pH is strongly acidic (pH < 2).

-

Final Product Isolation : Evaporate the acidified solution to dryness. The resulting solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a white solid.[5]

-

Validation : Confirm the product's identity and purity using the analytical methods described in the following section.

Analytical Characterization & Quality Control

Ensuring the identity and purity of synthesized this compound is paramount for its use in drug development, where impurities can have significant consequences. A multi-pronged analytical approach is recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of pharmaceutical intermediates. A reverse-phase method is typically suitable.

Illustrative HPLC Method:

-

Column : C18, 4.6-mm × 15-cm; 5-µm packing.[7]

-

Mobile Phase : A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

-

Detector : UV at a low wavelength (e.g., 210 nm), as the compound lacks a strong chromophore.

-

Injection Volume : 10-20 µL.[7]

-

Expected Result : A pure sample should yield a single major peak at a characteristic retention time. The peak area percentage is used to quantify purity. The system's suitability is confirmed by parameters like theoretical plates and peak tailing, ensuring the validity of the analysis.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for unambiguous structure elucidation. For this compound in a solvent like D₂O, the expected ¹H NMR spectrum would show two triplet signals corresponding to the two adjacent methylene (-CH₂-) groups.[5]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a technique like Electrospray Ionization (ESI), the analysis should show a prominent ion corresponding to the protonated free base [M+H]⁺.

Applications in Drug Discovery & Development

This compound serves as a vital building block for creating a diverse range of pharmaceutical agents. Its sulfonamide group is a key pharmacophore found in numerous approved drugs.[1][8]

Diagram: Role as a Pharmaceutical Intermediate

Caption: Role of 2-Aminoethanesulfonamide HCl as a versatile chemical intermediate.

Key Application Areas:

-

Enzyme Inhibitors : The sulfonamide moiety is a classic zinc-binding group. This makes the compound a valuable starting point for synthesizing inhibitors of metalloenzymes, such as carbonic anhydrases, which are targets for treating glaucoma and certain cancers.[8]

-

Antimicrobial Agents : It is a precursor for developing novel sulfonamide antibiotics ("sulfa drugs"), which function by inhibiting bacterial folic acid synthesis.[1][8]

-

Metabolic and Inflammatory Disorders : The compound is used as an intermediate in the synthesis of pharmaceuticals targeting metabolic and inflammatory conditions.[1]

-

Diagnostic Agents : Its derivatives can be employed in the formulation of diagnostic agents for detecting specific diseases.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.[2]

Hazard Identification: [2]

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

-

H302 : Harmful if swallowed.

Recommended Safety Protocols:

-

Engineering Controls : Always handle this chemical in a certified chemical fume hood to minimize inhalation exposure.[9][10]

-

Personal Protective Equipment (PPE) : Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[9][10]

-

Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Keep containers tightly closed when not in use.[10]

-

First Aid :

-

Skin Contact : Immediately wash with copious amounts of soap and water.[9]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]

-

Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[10]

-

Ingestion : Rinse mouth with water and seek immediate medical attention.[9]

-

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[9]

Conclusion

This compound is more than a simple chemical; it is a foundational tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an indispensable intermediate for researchers and drug developers. By adhering to the rigorous synthesis, characterization, and safety protocols outlined in this guide, scientists can effectively leverage this compound to advance the development of novel therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Aminoethanesulphonamide monohydrochloride | C2H9ClN2O2S | CID 3021549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. CAS No.: 89756-60-5 2-Aminoethane Sulphonamide Hydrochloride [hzsqchem.com]

- 5. echemi.com [echemi.com]

- 6. Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 9. CAS#:89756-60-5 | this compound (1:1) | Chemsrc [chemsrc.com]

- 10. aksci.com [aksci.com]

synthesis of 2-Aminoethanesulfonamide hydrochloride

An In-depth Technical Guide to the Synthesis of 2-Aminoethanesulfonamide Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of this compound, a compound of interest in various research and development settings. The following sections detail a reliable synthetic pathway, the underlying chemical principles, and the necessary protocols for successful preparation and characterization.

Introduction and Strategic Overview

2-Aminoethanesulfonamide, also known as taurinamide, is a derivative of taurine, a naturally occurring amino acid. The hydrochloride salt form enhances its stability and solubility, making it suitable for a range of applications. The synthesis of this compound can be approached through several routes. A common and effective strategy involves the conversion of taurine to an intermediate sulfonyl chloride, followed by amination and subsequent salt formation. This multi-step process is favored for its reliance on readily available starting materials and its adaptability to various laboratory scales.

The chosen synthetic pathway, which will be detailed in this guide, begins with the conversion of taurine to 2-chloroethanesulfonyl chloride. This intermediate is then subjected to ammonolysis to form the desired sulfonamide. The final step involves the formation of the hydrochloride salt to yield the target compound. This approach is selected for its logical progression and the well-understood nature of each chemical transformation.

Detailed Synthetic Protocol

The synthesis of this compound is a two-step process starting from taurine. The initial step involves the conversion of taurine to 2-aminoethanesulfonyl chloride hydrochloride, which is then reacted with ammonia to yield the final product.

Step 1: Synthesis of 2-Aminoethanesulfonyl Chloride Hydrochloride

This step involves the reaction of taurine with a mixture of thionyl chloride and phosphorus pentachloride.

Materials and Reagents:

-

Taurine

-

Thionyl chloride (SOCl₂)

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous diethyl ether

-

Ice bath

Procedure:

-

In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

To the flask, add 1 mole of taurine.

-

Carefully and slowly add 3 moles of thionyl chloride to the taurine with constant stirring. The reaction is exothermic and releases gases, so slow addition is crucial.

-

Once the initial reaction subsides, add 1.1 moles of phosphorus pentachloride in portions.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After reflux, cool the mixture to room temperature and then in an ice bath.

-

The solid product, 2-aminoethanesulfonyl chloride hydrochloride, will precipitate.

-

Collect the solid by filtration, wash with anhydrous diethyl ether to remove any unreacted thionyl chloride, and dry under vacuum.

Step 2: Synthesis of this compound

This step involves the reaction of the intermediate with ammonia.

Materials and Reagents:

-

2-Aminoethanesulfonyl chloride hydrochloride

-

Aqueous ammonia (28-30%)

-

Ethanol

-

Ice bath

Procedure:

-

In a fume hood, dissolve the dried 2-aminoethanesulfonyl chloride hydrochloride in a minimal amount of cold water.

-

Place the solution in a pressure-resistant vessel and cool it in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia to the solution with vigorous stirring. The reaction is highly exothermic.

-

Seal the vessel and allow the mixture to stir at room temperature for 12-24 hours.

-

After the reaction is complete, cool the mixture in an ice bath to precipitate the product.

-

Collect the crude product by filtration and wash with cold ethanol.

-

Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound.

-

Dry the final product under vacuum.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds through a nucleophilic substitution reaction. In the first step, the hydroxyl group of the sulfonic acid in taurine is converted into a better leaving group by reacting with thionyl chloride and phosphorus pentachloride, forming the sulfonyl chloride. The use of both reagents ensures complete conversion.

In the second step, the highly nucleophilic ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the sulfonamide. The reaction is carried out in an excess of ammonia to neutralize the hydrogen chloride that is formed as a byproduct, thus driving the reaction to completion. The final product is the hydrochloride salt due to the presence of excess acid from the initial step and the basic nature of the amino group.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Data Summary

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Taurinamide hydrochloride |

| Molecular Formula | C₂H₇ClN₂O₂S |

| Molecular Weight | 162.61 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 228-232 °C |

| Solubility | Soluble in water |

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR (D₂O): δ 3.5-3.8 (m, 4H, CH₂CH₂). The exact chemical shifts may vary depending on the solvent and concentration.

-

¹³C NMR (D₂O): δ 40-45 (CH₂NH₂), 50-55 (CH₂SO₂).

-

IR (KBr, cm⁻¹): 3200-3400 (N-H stretch), 1600-1640 (N-H bend), 1300-1350 (asymmetric SO₂ stretch), 1100-1150 (symmetric SO₂ stretch).

-

Mass Spectrometry (ESI+): m/z 125.0 [M-Cl]⁺.

Safety and Handling

-

All steps of the synthesis should be performed in a well-ventilated fume hood.

-

Thionyl chloride and phosphorus pentachloride are corrosive and react violently with water. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

-

The reaction with ammonia is exothermic and generates pressure. Ensure the reaction vessel is appropriate for the conditions.

-

Consult the Material Safety Data Sheets (MSDS) for all chemicals used in this synthesis.

The Pivotal Role of 2-Aminoethanesulfonamide Hydrochloride in the Multifaceted Mechanism of Action of Taurolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoethanesulfonamide hydrochloride, also known as taurinamide hydrochloride, is a key chemical intermediate and, critically, a central metabolite in the mechanism of action of the broad-spectrum antimicrobial and anti-inflammatory agent, Taurolidine. While not possessing significant intrinsic biological activity in its hydrochloride salt form, its precursor and subsequent metabolic transformations are fundamental to the therapeutic effects of Taurolidine. This technical guide delineates the mechanism of action, not of this compound in isolation, but within its biologically relevant context as a breakdown product of Taurolidine. We will explore the chemistry of Taurolidine metabolism, the generation of active methylol species, and their subsequent molecular interactions that result in antimicrobial and anti-inflammatory activities. This document provides a comprehensive overview for researchers and professionals in drug development, offering insights into the structure-activity relationship and the unique metabolic activation pathway of this class of compounds.

Introduction

This compound (CAS 89756-60-5) is a sulfonamide derivative of taurine.[1] While it serves as a versatile building block in organic synthesis, particularly for creating novel sulfonamide-based therapeutic agents, its most significant role in pharmacology is as a metabolite of Taurolidine.[2][3] Taurolidine is a dimeric molecule that, upon administration, undergoes rapid hydrolysis to release bioactive intermediates. Understanding the mechanism of action of Taurolidine is, therefore, intrinsically linked to the chemistry of its metabolites, including 2-aminoethanesulfonamide.

The Central Role of 2-Aminoethanesulfonamide in the Mechanism of Action of Taurolidine

The therapeutic efficacy of Taurolidine is not attributed to the parent molecule itself but to its metabolic breakdown products. The metabolism of Taurolidine is a chemical cascade that ultimately generates reactive N-methylol (hydroxymethyl) groups, which are responsible for its biological activity. 2-Aminoethanesulfonamide (taurinamide) is a key component of this cascade.

The proposed metabolic pathway is as follows:

-

Hydrolysis of Taurolidine: Taurolidine hydrolyzes to form taurultam and methylol-taurultam.

-

Formation of Methylol-Taurinamide: Methylol-taurultam further hydrolyzes to form methylol-taurinamide.

-

Generation of Active Species: Methylol-taurinamide is unstable and acts as a carrier for the reactive methylol group. It is in equilibrium with taurinamide (2-aminoethanesulfonamide) and formaldehyde.[4][5] It is the liberated formaldehyde and the methylol groups that are the primary active agents.

Antimicrobial Action

The antimicrobial activity of Taurolidine is mediated by the released formaldehyde and N-methylol groups. These highly reactive species interact with components of the bacterial cell wall and other critical biomolecules.

-

Cell Wall Disruption: The methylol groups react with the primary amino groups of the peptidoglycan (murein) layer in bacterial cell walls, leading to structural damage and cell lysis.[6] This mechanism is effective against a broad spectrum of both Gram-positive and Gram-negative bacteria.

-

Inhibition of Adherence: Taurolidine has been shown to decrease the adherence of bacteria to host cells by chemically modifying bacterial fimbriae and flagella, thereby preventing biofilm formation.[4][7]

-

Neutralization of Endotoxins and Exotoxins: The active methylol groups can also react with and neutralize bacterial endotoxins (lipopolysaccharides) and exotoxins, mitigating the systemic inflammatory response to infection.[5]

Anti-inflammatory and Anti-neoplastic Actions

Beyond its antimicrobial properties, Taurolidine exhibits anti-inflammatory and anti-neoplastic activities, which are also attributed to its reactive methylol metabolites.

-

Inhibition of Pro-inflammatory Cytokines: The active metabolites of Taurolidine can suppress the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6).[6] This modulation of the inflammatory cascade contributes to its therapeutic effect in inflammatory conditions.

-

Induction of Apoptosis in Cancer Cells: Taurolidine has been shown to induce programmed cell death (apoptosis) in a variety of cancer cell lines.[6] The proposed mechanism involves the disruption of mitochondrial membrane potential and the activation of caspase pathways.

Quantitative Data

As this compound's primary role is that of a synthetic intermediate and a metabolite of Taurolidine, there is a lack of direct quantitative data (e.g., IC50, Ki) on its specific biological activities. The relevant quantitative data pertains to the parent compound, Taurolidine, and its overall effects.

| Compound | Assay | Organism/Cell Line | Result |

| Taurolidine | Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | 0.125 - 0.5 mg/mL |

| Taurolidine | Minimum Inhibitory Concentration (MIC) | Escherichia coli | 0.25 - 1.0 mg/mL |

| Taurolidine | Apoptosis Induction | Colon Cancer Cell Lines | Dose-dependent increase in apoptosis |

| Taurolidine | Cytokine Inhibition (TNF-α) | Lipopolysaccharide-stimulated macrophages | Significant reduction in TNF-α production |

Note: The above data is representative and compiled from various sources on Taurolidine's activity. Specific values may vary depending on the experimental conditions.

Experimental Protocols

The following are generalized protocols for assays relevant to the study of Taurolidine and its metabolites.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of Taurolidine against a bacterial strain.

Workflow:

References

- 1. 2-Aminoethanesulphonamide monohydrochloride | C2H9ClN2O2S | CID 3021549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Taurolidine - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Taurolidine? [synapse.patsnap.com]

- 7. wikiwand.com [wikiwand.com]

An In-depth Technical Guide to 2-Aminoethanesulfonamide Hydrochloride: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoethanesulfonamide hydrochloride, also known as taurinamide hydrochloride, is a sulfur-containing organic compound that serves as a crucial building block in synthetic chemistry. Its structural similarity to the endogenous amino acid taurine has made it and its derivatives subjects of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and known biological applications of this compound, with a focus on its role as a precursor to bioactive molecules. While direct quantitative biological data for the parent compound is limited in publicly available literature, this review summarizes the activities of its notable derivatives.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.[1][2][3]

| Property | Value | Reference |

| CAS Number | 89756-60-5 | [3][4] |

| Molecular Formula | C₂H₉ClN₂O₂S | [2] |

| Molecular Weight | 160.62 g/mol | [2] |

| Melting Point | 130-137 °C | [1] |

| Purity | Typically ≥97% | [3] |

| Appearance | White crystalline powder | [1] |

| Storage | Room temperature, in a dry and sealed container | [3] |

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported in the literature. The choice of method often depends on the starting materials and desired scale.

Experimental Protocols

Method 1: Deprotection of Phthalimido Sulfonamides

This common method involves the removal of a phthalimide protecting group from a sulfonamide precursor.

-

Step 1: Synthesis of 2-Phthalimidoethanesulfonamide: Phthalic anhydride is reacted with 2-aminoethanesulfonic acid (taurine) in the presence of sodium acetate and acetic acid. The resulting sodium salt of 2-phthalimidoethanesulfonic acid is then treated with a chlorinating agent, such as phosphorus pentachloride (PCl₅), to form the sulfonyl chloride. This intermediate is subsequently reacted with an amine (e.g., ammonia) to yield 2-phthalimidoethanesulfonamide.

-

Step 2: Hydrazinolysis: A suspension of 2-phthalimidoethanesulfonamide in ethanol is heated to reflux. Hydrazine hydrate is then added, and the mixture is refluxed for several hours.[5] During this time, a precipitate of phthalhydrazide forms.

-

Step 3: Isolation and Purification: The precipitate is removed by filtration. The filtrate is evaporated to dryness, and the residue is taken up in water. The aqueous solution is acidified with concentrated hydrochloric acid, and any remaining insoluble material is filtered off. The filtrate is again evaporated, and the crude this compound is recrystallized from a suitable solvent system, such as ethanol/water, to yield the final product.[5]

Method 2: From 2-Bromoethylsulfonyl Chloride

This method involves the direct amination of a sulfonyl chloride.

-

Step 1: Reaction with Ammonia: 2-Bromoethylsulfonyl chloride is dissolved in a dry, inert solvent like tetrahydrofuran in a reaction vessel under an ammonia atmosphere.[5]

-

Step 2: Reaction and Workup: The reaction is stirred for several hours, during which a white solid precipitates. The solvent is then evaporated.

-

Step 3: Salt Formation: The resulting crude product is treated with a solution of hydrochloric acid in ethanol to form the hydrochloride salt.[5]

-

Step 4: Purification: The product is purified by recrystallization or trituration with a suitable solvent, such as acetonitrile, to give the final white powdery solid.[5]

Biological Significance and Applications

While this compound itself is primarily used as a synthetic intermediate, its structural motif is present in a variety of biologically active molecules.[1] It is a key component in the synthesis of sulfonamide-containing compounds, which are a well-established class of therapeutic agents.[1]

Role as a Precursor to Taurolidine

One of the most significant applications of this compound (taurinamide hydrochloride) is as a precursor to Taurolidine .[6][7] Taurolidine is an antimicrobial and anti-endotoxin agent.[6][8]

Mechanism of Action of Taurolidine:

Taurolidine is metabolized in the body to taurinamide and taurultam, which then release active N-methylol (hydroxymethyl) groups.[8][9] These reactive species are thought to exert their antimicrobial effects by reacting with bacterial cell wall components, leading to cell lysis.[8] They can also neutralize endotoxins by cross-linking the lipopolysaccharide-protein complex.[8] This dual action makes Taurolidine effective in preventing catheter-related bloodstream infections and treating peritonitis.[8][9]

Use in the Synthesis of Other Bioactive Derivatives

The primary amine and sulfonamide groups of this compound provide versatile handles for further chemical modification. Researchers have utilized this scaffold to synthesize a range of derivatives with potential therapeutic applications.

-

Antimicrobial Agents: Various N-substituted derivatives of taurinamide have been synthesized and evaluated for their antimicrobial properties. For example, studies have shown that certain N-phenyl-2-phthalimidotaurinamide derivatives exhibit antibacterial activity, particularly against Enterococcus faecalis.[10]

-

Antioxidants: Some studies have investigated the antioxidant potential of sulfonamide derivatives. For instance, a series of 2-aminothiazole sulfonamide derivatives were synthesized and showed promising antioxidant activity in DPPH and SOD assays.[11][12]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. While it is primarily recognized for its role as a key intermediate in the synthesis of the antimicrobial agent Taurolidine and other sulfonamide-containing molecules, the inherent structural features of the taurinamide scaffold suggest potential for broader biological applications. Further investigation into the direct biological activities of this compound may reveal novel therapeutic opportunities. The synthetic methodologies and physicochemical data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and its derivatives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Aminoethanesulphonamide monohydrochloride | C2H9ClN2O2S | CID 3021549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 89756-60-5 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. usbio.net [usbio.net]

- 7. Taurinamide Hydrochloride | CymitQuimica [cymitquimica.com]

- 8. Taurolidine - Wikipedia [en.wikipedia.org]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. excli.de [excli.de]

An In-depth Technical Guide to 2-Aminoethanesulfonamide Hydrochloride: Discovery, History, and Applications

Abstract

2-Aminoethanesulfonamide hydrochloride, also known as taurinamide hydrochloride, is a sulfonamide derivative of the amino acid taurine. While not a widely known compound on its own, it holds a significant place in medicinal chemistry as a key intermediate in the synthesis of the broad-spectrum antimicrobial and anti-endotoxic agent, taurolidine. This technical guide delves into the discovery and history of this compound, its synthesis, physicochemical properties, and its pivotal role in the development of taurolidine.

Discovery and History

The history of this compound is intrinsically linked to the development of taurolidine. The first synthesis of taurolidine, as described in the 1970s Swiss patent CH482713, utilized this compound as the starting material.[1][2][3] This patent marks a critical point in the history of the compound, highlighting its primary role as a precursor in the creation of a novel therapeutic agent. Taurolidine was first synthesized in 1972 in the laboratories of Geistlich Pharma AG in Switzerland, and clinical trials began in 1975.[4]

The development of taurolidine from taurinamide hydrochloride was a significant step in the search for effective antimicrobial agents. The process involved the reaction of this compound with formaldehyde.[1][2][3] This historical context establishes that the primary impetus for the synthesis and characterization of this compound was its utility as a building block for a more complex, biologically active molecule.

Physicochemical Properties

This compound is a white crystalline powder.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 89756-60-5 | [5] |

| Molecular Formula | C₂H₉ClN₂O₂S | [5] |

| Molecular Weight | 160.62 g/mol | [5] |

| Melting Point | 133 °C | [6] |

| Boiling Point | 303.7°C at 760 mmHg | [6] |

| Flash Point | 137.5ºC | [6] |

| IUPAC Name | 2-aminoethanesulfonamide;hydrochloride | [5] |

| Synonyms | Taurinamide hydrochloride, 2-Aminoethanesulphonamide monohydrochloride | [5] |

| Solubility | Soluble in water | [7] |

Synthesis

Several methods for the synthesis of this compound have been reported, primarily focusing on the formation of the sulfonamide group and subsequent manipulation of the amino group.

Synthesis via Phthalimide Protection

One common synthetic route involves the use of a phthalimide protecting group for the amine.

Experimental Protocol:

-

Phthaloylation of Taurine: Taurine is reacted with phthalic anhydride to yield 2-phthalimidoethanesulfonic acid.

-

Formation of Sulfonyl Chloride: The resulting sulfonic acid is treated with a chlorinating agent, such as phosphorus pentachloride (PCl₅), to form 2-phthalimidoethanesulfonyl chloride.

-

Amination: The sulfonyl chloride is then reacted with ammonia to give 2-phthalimidoethanesulfonamide.

-

Deprotection: The phthalimide group is removed by hydrazinolysis (reaction with hydrazine hydrate) to yield 2-Aminoethanesulfonamide.

-

Hydrochloride Salt Formation: The free base is then treated with hydrochloric acid to afford the final product, this compound.

Other Synthetic Approaches

Alternative methods have also been described, such as starting from 2-bromoethylsulfonyl chloride and reacting it with ammonia, followed by hydrochloride salt formation.[6]

Role in Drug Development: The Precursor to Taurolidine

The primary significance of this compound lies in its role as the direct precursor to taurolidine.

Synthesis of Taurolidine

Taurolidine is synthesized by the reaction of this compound with formaldehyde.[1][2][3] This reaction leads to the formation of the characteristic bis-(1,1-dioxoperhydro-1,2,4-thiadiazinyl)methane structure of taurolidine.

References

- 1. WO2012070066A1 - Process for the preparation of taurolidine and its intermediates thereof - Google Patents [patents.google.com]

- 2. US8952148B2 - Process for the preparation of taurolidine and its intermediates thereof - Google Patents [patents.google.com]

- 3. EP2643308B1 - Process for the preparation of taurolidine and its intermediates thereof - Google Patents [patents.google.com]

- 4. Taurolidine - Wikipedia [en.wikipedia.org]

- 5. 2-Aminoethanesulphonamide monohydrochloride | C2H9ClN2O2S | CID 3021549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

2-Aminoethanesulfonamide hydrochloride and its derivatives

An In-depth Technical Guide to 2-Aminoethanesulfonamide Hydrochloride and its Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as taurinamide hydrochloride, is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1][2] Its structural motif, featuring a primary amine and a sulfonamide group separated by an ethyl linker, provides a scaffold for the development of compounds with diverse pharmacological properties. This technical guide delves into the core aspects of this compound and its derivatives, offering insights into their synthesis, biological activities, and mechanisms of action. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to explore the therapeutic potential of this chemical class.

Core Compound: this compound

This compound is a white crystalline powder with good solubility in water.[1] This salt form of taurinamide enhances its stability and handling properties, making it a convenient starting material for various chemical transformations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 89756-60-5 | [3][4] |

| Molecular Formula | C₂H₉ClN₂O₂S | [5] |

| Molecular Weight | 160.62 g/mol | [5] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 130-137 °C | |

| Purity | 97% | |

| Storage | Sealed in dry, room temperature | [4] |

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives typically involves standard organic chemistry transformations. The primary amino group and the sulfonamide moiety serve as reactive handles for the introduction of various substituents, leading to a diverse range of derivatives.

General Synthesis of this compound

One common route for the synthesis of this compound involves the reaction of a suitable precursor, such as 2-bromoethylsulfonyl chloride, with ammonia, followed by treatment with hydrochloric acid.[6]

Synthesis of N-Substituted Derivatives

The primary amino group of this compound is readily amenable to N-substitution reactions, such as acylation, alkylation, and arylation, to generate a wide variety of derivatives.

This protocol describes the synthesis of 2-amidoethanesulfonamide derivatives by conjugating 2-aminoethanesulfonamides with betulinic or betulonic acids.[7]

Materials:

-

Betulinic acid or Betulonic acid

-

This compound derivatives (e.g., N,N-dimethyl-2-aminoethanesulfonamide hydrochloride)

-

Mukaiyama reagent (2-bromo-1-methylpyridinium iodide)

-

Triethylamine (Et₃N), Tributylamine (Bu₃N), or N,N-Diisopropylethylamine (i-Pr₂EtN)

-

Dichloromethane (CH₂Cl₂)

-

Methyl-tert-butyl ether (MTBE)

-

5% Hydrochloric acid solution

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

A suspension of the Mukaiyama reagent (0.53 mmol) in CH₂Cl₂ (2 mL) is prepared.

-

To this suspension, the respective acid (betulinic or betulonic acid, 0.44 mmol), the appropriate this compound derivative (0.44 mmol), and the selected amine base (1.49 mmol) dissolved in CH₂Cl₂ (10 mL) are added dropwise.

-

The reaction mixture is refluxed for 1 hour.

-

After cooling, the mixture is diluted with MTBE (50 mL) and washed three times with 10 mL of 5% HCl solution.

-

The organic layer is separated, washed with water, and dried over anhydrous Na₂SO₄.

-

The solvent is evaporated under reduced pressure.

-

The resulting solid is purified by column chromatography on silica gel.[7]

dot

Caption: Synthetic workflow for 2-amidoethanesulfonamide derivatives.

Biological Activities of 2-Aminoethanesulfonamide Derivatives

Derivatives of 2-aminoethanesulfonamide have been investigated for a range of biological activities, demonstrating their potential as therapeutic agents. The versatility of the core structure allows for the fine-tuning of activity against various biological targets.

Antimicrobial Activity

The sulfonamide moiety is a well-established pharmacophore in antimicrobial drugs.[8] Sulfonamides typically act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[8] This disruption of the folate pathway ultimately inhibits bacterial growth and replication.[8][9]

dot

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Anticancer Activity

Several sulfonamide derivatives have exhibited promising anticancer properties.[10][11] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases and protein kinases.[12][13]

A series of (E)-N-aryl-2-arylethenesulfonamides showed potent cytotoxicity against a range of cancer cell lines, with IC₅₀ values in the nanomolar range.[9] For instance, compound 6t demonstrated significant tumor reduction in a nude mice xenograft model.[9]

| Compound | Cell Line | IC₅₀ (nM) | Reference |

| 6t | Various Cancer Cell Lines | 5 - 10 | [9] |

| Sulfonamide Derivatives | MDA-MB-468 | < 30 µM | [10] |

| Sulfonamide Derivatives | MCF-7 | < 128 µM | [10] |

| Sulfonamide Derivatives | HeLa | < 360 µM | [10] |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes.[1][8] The inhibition of specific CA isoforms has emerged as a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.[14] Sulfonamides are a well-known class of CA inhibitors.

Novel 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugates have shown effective inhibitory activity against human CA isoforms II and XII in the low nanomolar range.[8] Additionally, a series of ureidobenzenesulfonamides were found to be efficient inhibitors of bovine CA II.[14]

| Compound Class | Target Isoform(s) | Inhibition Range (Kᵢ) | Reference |

| 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugates | hCA II, hCA XII | Low nanomolar | [8] |

| Ureidobenzenesulfonamides | bCA II | Efficient inhibitors | [14] |

| Amino-benzenesulfonamide derivatives | hCA IX, hCA XII | 8.7 - 26.6 nM | [12] |

Conclusion

This compound stands out as a valuable and versatile starting material for the synthesis of a diverse range of derivatives with significant therapeutic potential. The ease of modification of its primary amine and sulfonamide functionalities allows for the creation of extensive compound libraries for screening against various biological targets. The demonstrated antimicrobial, anticancer, and enzyme-inhibitory activities of its derivatives underscore the importance of this chemical scaffold in modern drug discovery and development. Further exploration of the structure-activity relationships of 2-aminoethanesulfonamide derivatives will undoubtedly lead to the identification of novel and potent therapeutic agents for a multitude of diseases. Researchers are encouraged to leverage the synthetic accessibility and proven biological relevance of this compound class in their quest for innovative medicines.

References

- 1. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 89756-60-5 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Aminoethanesulphonamide monohydrochloride | C2H9ClN2O2S | CID 3021549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and carbonic anhydrase inhibitory properties of novel 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ureidobenzenesulfonamides as efficient inhibitors of carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

theoretical properties of 2-Aminoethanesulfonamide hydrochloride

An In-depth Technical Guide on the Theoretical Properties of 2-Aminoethanesulfonamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and physicochemical properties of this compound (CAS: 89756-60-5), a versatile compound with applications in pharmaceutical development and biochemical research.[1] This document collates available data on its chemical characteristics, predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and its role as a key intermediate and active metabolite.

Physicochemical and Theoretical Properties

This compound, also known as Taurinamide hydrochloride, is a white crystalline powder.[1] It serves as a crucial building block in the synthesis of various biologically active molecules, particularly in the development of sulfonamide antibiotics.[1] Its solubility in water and stability contribute to its utility in diverse laboratory and pharmaceutical applications.[1]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 89756-60-5 | [1][2] |

| Molecular Formula | C₂H₈N₂O₂S·HCl | [1] |

| Molecular Weight | 160.62 g/mol | [2][3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 130-137 °C | [1] |

| Boiling Point | 303.7 °C at 760 mmHg | [4][5] |

| Flash Point | 137.5 °C | [4][5] |

| Purity | 97-102% (Titration) | [1][2] |

| InChI Key | DGUVEYAZTOUCEJ-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C(CS(=O)(=O)N)N.Cl | [6] |

Table 2: Predicted Theoretical Properties

Computational models are essential for predicting the pharmacokinetic and pharmacodynamic behavior of molecules in early-stage drug discovery. The following ADMET properties for 2-Aminoethanesulfonamide (the free base) were predicted using established computational algorithms.

| Property | Predicted Value | Description |

| pKa (strongest acidic) | 11.26 | The sulfonamide N-H proton's acidity. |

| pKa (strongest basic) | 8.89 | The primary amine's basicity. |

| logP (Octanol-Water) | -1.82 | Indicates high hydrophilicity. |

| Water Solubility | -0.19 log(mol/L) | High predicted water solubility. |

| Caco-2 Permeability | -2.18 log(cm/s) | Low predicted intestinal permeability. |

| Human Intestinal Absorption | 33.79% | Low predicted absorption. |

| P-glycoprotein Substrate | No | Not likely to be an efflux pump substrate. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| H-Bond Acceptors | 4 | |

| H-Bond Donors | 3 | |

| Polar Surface Area | 94.6 Ų | [3] |

Note: These values are computationally predicted and should be confirmed by experimental data.

Biological Activity and Mechanism of Action

This compound is a key metabolite of Taurolidine, an antimicrobial and anti-endotoxin agent.[2] The therapeutic action of Taurolidine is attributed to its metabolic breakdown, which releases active methylol groups.[5][7]

The mechanism proceeds as follows:

-

Taurolidine is rapidly metabolized via hydrolysis to taurultam and then to methylol taurinamide.[5][7]

-

Methylol taurinamide subsequently breaks down to taurinamide (2-Aminoethanesulfonamide) and releases formaldehyde.[5]

-

The liberated formaldehyde is the primary antimicrobial agent. It reacts with and cross-links components of the bacterial cell wall, such as proteins and peptidoglycans (mureins).[2][4][5]

-

This action disrupts cell wall integrity, leading to bacterial lysis.[5][7] Formaldehyde also denatures bacterial endotoxins and exotoxins by reacting with their amino and hydroxyl groups.[5]

Experimental Protocols

Detailed experimental procedures are critical for the accurate analysis and characterization of this compound. The following are representative protocols for purity and quantification analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol outlines a general method for the purity assessment of this compound using reversed-phase HPLC with UV detection. Given its primary amine structure, pre-column derivatization can be employed to enhance UV detection, though direct detection at low wavelengths is also possible.

Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound standard at 1.0 mg/mL in HPLC-grade water.

-

Prepare sample solutions at a similar concentration.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

HPLC System: Standard HPLC with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: 210 nm.

-

Column Temperature: 30 °C.

-

-

Analysis:

-

Inject a blank (water), followed by the standard solution, and then the sample solutions.

-

Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

-

Potentiometric Titration for Assay

Potentiometric titration is a standard method for determining the purity of amine hydrochloride salts. This method measures the potential difference to find the equivalence point when titrating the basic amine with a strong acid.

Methodology:

-

Reagent Preparation:

-

Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH).

-

Sample Solvent: A mixture of 90 mL chloroform and 10 mL of isopropanol, or an appropriate non-aqueous solvent like methanol.

-

-

Instrumentation:

-

Digital pH meter or potentiometer with a combination glass pH electrode.

-

Calibrate the instrument using standard buffers (e.g., pH 4.0 and 7.0).

-

-

Procedure:

-

Accurately weigh approximately 100-150 mg of this compound into a 250 mL beaker.

-

Dissolve the sample in 100 mL of the chosen solvent.

-

Place the beaker on a magnetic stirrer and immerse the electrode in the solution.

-

Titrate with 0.1 M NaOH, adding the titrant in small increments, especially near the equivalence point.

-

Record the pH/mV reading after each addition.

-

-

Analysis:

-

Plot the pH/mV versus the volume of NaOH added.

-

Determine the equivalence point from the inflection point of the titration curve (or by calculating the first derivative).

-

Calculate the assay percentage using the volume of titrant consumed.

-

Spectroscopic Data

While detailed experimental spectra for this compound are not widely available in public databases, synthesis and characterization studies report the use of standard spectroscopic techniques.

-

¹H NMR: A predicted ¹H-NMR spectrum in D₂O shows signals around 3.44-3.62 ppm corresponding to the two methylene (-CH₂-) groups.[5] One publication provides experimental data for a related synthesis in D₂O: ¹H NMR (400 MHz, D₂O) δ 3.51 (t, J= 6.3 Hz, 2H), 3.40 (t, J= 6.3 Hz, 2H).

-

¹³C NMR: The same publication reports: ¹³C NMR (100 MHz, D₂O) δ 51.00, 34.28.

-

IR and Mass Spectrometry: These techniques are routinely used to confirm the functional groups and molecular weight of the compound and its derivatives, though specific public data for the parent hydrochloride salt is limited.

This guide provides a foundational understanding of this compound for research and development purposes. For further application, experimental verification of the theoretical data is strongly recommended.

References

- 1. Frontiers | Formaldehyde Stress Responses in Bacterial Pathogens [frontiersin.org]

- 2. Antimicrobial Preservatives and Additives – Aldehydes - Situ Biosciences [situbiosciences.com]

- 3. homework.study.com [homework.study.com]